5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Overview

Description

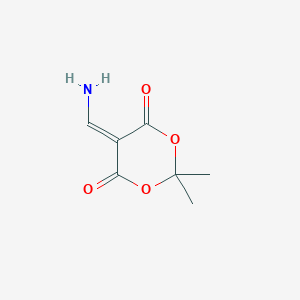

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by an aminomethylene group (-CH=NH₂) at the 5-position of the 1,3-dioxane ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pyrimidine nucleosides and bioactive molecules. Its synthesis typically involves the condensation of Meldrum’s acid with arylamines via in situ generation of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione using trimethyl orthoformate . Key applications include its role in transacylation reactions with isocyanates to produce uridine-5-carboxylic acid derivatives, highlighting its importance in medicinal chemistry .

Preparation Methods

Fundamental Synthesis via Condensation of Meldrum’s Acid with Amines

The most widely documented method for synthesizing 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves the condensation of Meldrum’s acid with ammonia or primary amines. The reaction proceeds through the in situ generation of 5-(methoxymethylene) Meldrum’s acid, followed by nucleophilic substitution with an amine .

Reaction Mechanism and Procedure

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is first activated by reacting with trimethyl orthoformate under reflux conditions. This generates the intermediate 5-(methoxymethylene) Meldrum’s acid, which is highly electrophilic at the methylene position. Subsequent addition of ammonia or a primary amine (e.g., aniline, cyclohexylamine) triggers nucleophilic attack, displacing the methoxy group to form the aminomethylene derivative .

Typical Protocol :

-

Activation Step : Meldrum’s acid (36 mmol) is dissolved in trimethyl orthoformate (50 mL) and refluxed for 2 hours.

-

Amine Addition : The amine (30 mmol) is added dropwise, and reflux is continued for an additional 30 minutes.

-

Workup : The product precipitates as a crystalline solid, which is filtered and washed with methanol .

Key Parameters :

-

Temperature : 80–100°C (reflux conditions).

-

Melting Point : 170–172°C (for the triazole-substituted analog) .

Optimization of Meldrum’s Acid Synthesis as a Precursor

The quality and yield of Meldrum’s acid directly influence the efficiency of subsequent aminomethylene derivatization. Industrial-scale synthesis of Meldrum’s acid has been optimized to achieve >90% yield, as outlined in patent EP0206673A2 .

Industrial-Scale Production

The patent describes a controlled addition of acetic anhydride to a mixture of malonic acid, acetone, and sulfuric acid. By maintaining the concentration of unreacted acetic anhydride below 14 mol%, side reactions are minimized, favoring the formation of Meldrum’s acid over di-acetic anhydride byproducts .

Optimized Protocol :

-

Mixing Reactants : Acetone, malonic acid, and sulfuric acid (molar ratio 1.0:1.0:0.005–0.12) form a biphasic mixture.

-

Acetic Anhydride Addition : Added at 0.25–20 mL/min to keep [Ac₂O] <14 mol%.

-

Isolation : The product crystallizes upon cooling and is filtered .

Performance Metrics :

Alternative Pathways: Microwave-Assisted and Solvent-Free Synthesis

Recent advancements explore microwave irradiation and solvent-free conditions to enhance reaction efficiency and reduce environmental impact. While specific studies on 5-(aminomethylene) derivatives are limited, analogous syntheses of Meldrum’s acid derivatives suggest potential applicability .

Microwave-Assisted Condensation

Microwave heating accelerates the condensation step, reducing reaction times from hours to minutes. For example, 5-(arylaminomethylene) analogs are synthesized in 85% yield within 15 minutes under microwave irradiation .

Conditions :

Structural and Analytical Characterization

The product’s identity is confirmed via spectroscopic and crystallographic methods:

-

X-ray Crystallography : The aminomethylene group adopts a planar conformation, stabilized by intramolecular N–H···O hydrogen bonding .

-

NMR Spectroscopy : Distinct signals at δ 5.8–6.2 ppm (CH=NH) and δ 1.6–1.8 ppm (gem-dimethyl groups) .

Industrial Challenges and Scalability

Despite high laboratory yields, industrial production faces challenges:

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The aminomethylene group can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different synthetic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that this compound can enhance the effectiveness of traditional antibiotics through synergistic effects. For instance, it was found to lower the minimum inhibitory concentration (MIC) of antibiotics against resistant strains of bacteria, indicating its potential as an adjuvant in antibacterial therapies .

Precursor for Antitumor Agents

The compound serves as a precursor for synthesizing quinolin derivatives which are known for their antitumor properties. The transformation involves thermal cracking processes that yield biologically active compounds useful in cancer treatment .

Other Biological Activities

Beyond its antimicrobial effects, derivatives of this compound have been explored for their potential in treating parasitic infections such as leishmaniasis and trypanosomiasis . These compounds exhibit promising biological activity and could lead to the development of new therapeutic agents.

Study on Antibacterial Efficacy

A study conducted evaluated the antibacterial activity of this compound against clinical isolates of resistant bacteria. The results indicated a significant reduction in bacterial growth when used in conjunction with standard antibiotics, suggesting its role as a potent antimicrobial agent .

Synthesis and Characterization

Research on the synthesis of this compound has demonstrated its structural integrity and stability through various characterization techniques such as NMR and FTIR spectroscopy. These studies confirm the successful formation of the desired aminomethylene derivative and its potential utility in further chemical modifications .

Mechanism of Action

The mechanism of action of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The aminomethylene group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Substituents significantly influence molecular conformation and intermolecular interactions:

- Crystal Structure : The 4-hydroxybenzylidene derivative adopts a twisted boat conformation in the dioxane ring, stabilized by O-H⋯O hydrogen bonds forming inversion dimers . In contrast, dichlorophenylmethylene analogs exhibit planar arrangements due to halogen-mediated packing .

- Solubility : Hydrophilic groups (e.g., -OH in 4-hydroxybenzylidene) enhance aqueous solubility, while lipophilic substituents (e.g., naphthyloxy) improve organic solvent compatibility .

- Thermal Stability: Electron-withdrawing groups (e.g., -NO₂ in chloronitroanilino derivatives) increase thermal stability compared to electron-donating groups like -NH₂ .

Biological Activity

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 15568-88-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

| Melting Point | 210.5 - 211.5 °C |

| CAS Number | 15568-88-4 |

| Hazard Classification | Irritant |

This compound features a dioxane ring structure with an amino group that plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are critical in cancer progression and other diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

- Antioxidant Activity : Some studies have indicated that this compound could possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress within cells.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibition zones compared to control groups .

- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound inhibited serine proteases with IC50 values in the micromolar range. This suggests potential therapeutic applications in diseases where serine proteases play a pivotal role .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

Methodological Answer: The compound is synthesized via Meldrum’s acid derivatives. A common approach involves reacting 5-[bis(thiomethyl)methylene]-Meldrum’s acid with aqueous ammonia to replace one thiomethyl group with an amino group, yielding the target compound in high purity (85–90% yield) . Alternatively, green synthesis methods using HTMAB as a catalyst in aqueous media enable efficient condensation of isopropylidene malonate with aldehydes under mild conditions (room temperature, 1–2 hours) .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction reveals an envelope conformation in the dioxane ring, with intramolecular N–H···O hydrogen bonds stabilizing the structure. Key bond lengths (e.g., C=O at 1.225 Å, C–N at 1.322 Å) confirm significant enolate character, critical for reactivity . Hydrogen bonding networks (e.g., C–H···O interactions) further dictate supramolecular chain formation along crystallographic axes .

Advanced Research Questions

Q. How do reaction conditions influence zwitterionic states in derivatives of this compound?

Methodological Answer: Zwitterionic states arise from proton transfer between amino and carbonyl groups, as observed in sulfoxide derivatives. Reaction pH and solvent polarity are critical: in polar solvents (e.g., DMSO), zwitterionic stabilization is enhanced, confirmed via NMR shifts (e.g., δ = 42.30 ppm for S(O)Me) . Adjusting substituents (e.g., thiomethyl vs. acetyl groups) modulates charge distribution, validated by X-ray charge density analysis .

Q. What challenges arise when using this compound as an intermediate for 4(1H)-quinolone derivatives?

Methodological Answer: Thermolysis of 5-arylaminomethylene derivatives to quinolones requires precise temperature control (180–200°C) to avoid side reactions like decarboxylation. Competitive intramolecular cyclization pathways must be suppressed using inert atmospheres (e.g., N) and catalytic bases (e.g., KCO) . Purity of the starting amine (e.g., 4-acetylphenylamine) is critical, as impurities can lead to cross-linked byproducts .

Q. How can contradictions in reported reaction yields for its synthesis be resolved?

Methodological Answer: Discrepancies often stem from purification methods and reagent ratios. For example, aqueous ammonia reactions yield 85–90% when using recrystallization (methanol), while column chromatography may reduce yields to 70–75% due to compound adsorption . Catalyst loading (e.g., 10 mol% HTMAB vs. 15 mol%) also impacts efficiency in green synthesis routes .

Q. What spectroscopic techniques best track thermal decomposition pathways of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) identifies fragmentation patterns (e.g., m/z 234 [M], 192 [M–2Me]), while NMR monitors proton environment changes during heating. Differential scanning calorimetry (DSC) reveals exothermic decomposition peaks at 220–240°C, correlating with gas chromatography (GC) detection of CO and NH byproducts .

Q. Data Contradiction Analysis

Q. Why do different studies report varying hydrogen bonding motifs in crystal structures?

Methodological Resolution: Substituent electronic effects (e.g., electron-withdrawing acetyl groups vs. electron-donating methoxy) alter hydrogen bond strengths. For instance, 5-[(4-acetylphenyl)aminomethylene] derivatives exhibit weaker C–H···O interactions (2.50 Å) compared to methoxy-substituted analogs (2.30 Å) due to reduced electron density on the carbonyl . Solvent polarity during crystallization (e.g., methanol vs. DMF) also affects packing motifs .

Q. Methodological Recommendations

- Synthesis Optimization : Prioritize green aqueous methods (HTMAB catalyst) for scalability and reduced waste .

- Characterization : Combine X-ray crystallography with DFT calculations to validate electronic structure predictions .

- Reactivity Studies : Use in situ IR spectroscopy to monitor real-time enolate formation during reactions .

Properties

IUPAC Name |

5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFWEHAIAWVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CN)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372822 | |

| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-88-4 | |

| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.